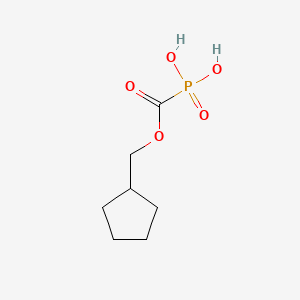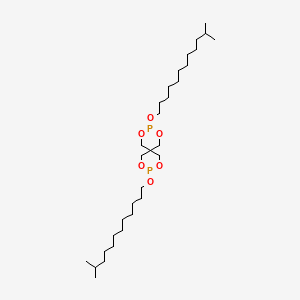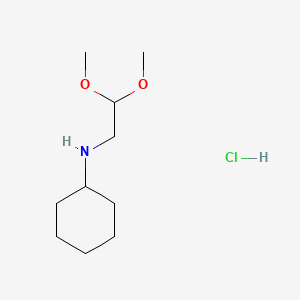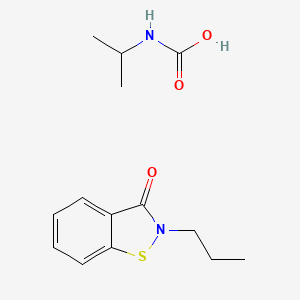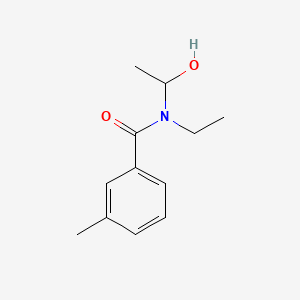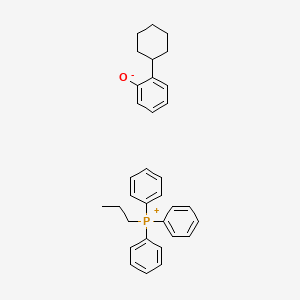
2-cyclohexylphenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexylphenolate;triphenyl(propyl)phosphanium is a chemical compound with the molecular formula C33H37OP. It is a salt formed by the combination of triphenyl(propyl)phosphanium and 2-cyclohexylphenolate. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of triphenyl(propyl)phosphanium chloride with 2-cyclohexylphenol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-cyclohexylphenolate;triphenyl(propyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenolate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenolates .
Aplicaciones Científicas De Investigación
2-cyclohexylphenolate;triphenyl(propyl)phosphanium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-cyclohexylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. It also influences various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand for transition metal complexes.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine, used as a reagent in organic synthesis.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine, used in various chemical reactions.
Uniqueness
2-cyclohexylphenolate;triphenyl(propyl)phosphanium is unique due to its specific combination of a phosphonium salt with a phenolate group, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activities set it apart from other similar compounds .
Propiedades
Número CAS |
94231-14-8 |
|---|---|
Fórmula molecular |
C33H37OP |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
2-cyclohexylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C12H16O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h3-17H,2,18H2,1H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |
Clave InChI |
BGSZHSLKNHVYBZ-UHFFFAOYSA-M |
SMILES canónico |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=CC=CC=C2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


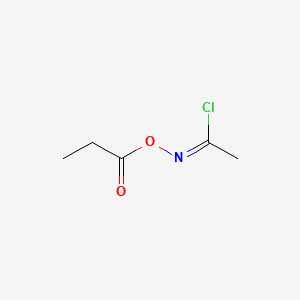
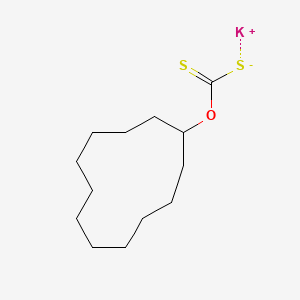
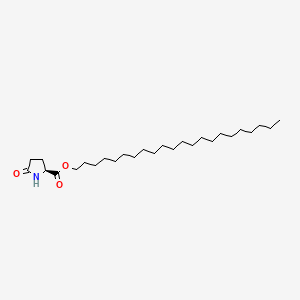
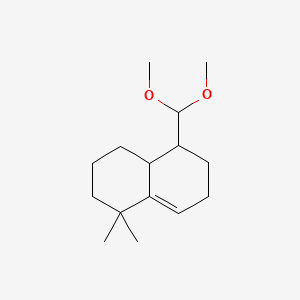
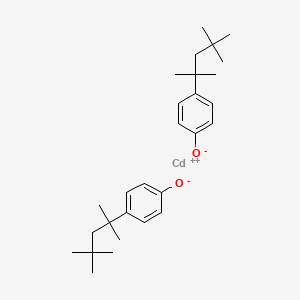

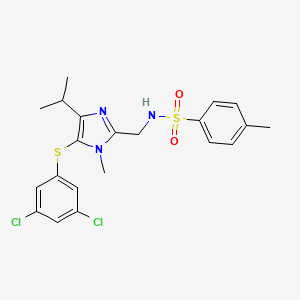
![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
